molecular formula C10H16N4O4S B1431129 N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate CAS No. 1426290-72-3

N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate

Cat. No.: B1431129
CAS No.: 1426290-72-3
M. Wt: 288.33 g/mol
InChI Key: BEYGJLFDGHYOAP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate exists as a well-defined chemical entity with established identification parameters across multiple chemical databases. The compound carries the Chemical Abstracts Service registry number 1426290-72-3, which serves as its unique identifier in chemical literature and commercial applications. The molecular formula C10H16N4O4S accurately describes the elemental composition, indicating the presence of ten carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, four oxygen atoms, and one sulfur atom.

The International Union of Pure and Applied Chemistry systematic name for this compound is N-[4-(diaminomethylideneamino)phenyl]acetamide;methanesulfonic acid, which precisely describes the structural arrangement and salt formation. Alternative nomenclature systems recognize this compound by several synonymous designations, including n-(4-Guanidinophenyl)acetamide methanesulfonate and N-(4-{[amino(imino)methyl]amino}phenyl)acetamide methanesulfonate. The Simplified Molecular Input Line Entry System representation CC(=O)NC1=CC=C(C=C1)N=C(N)N.CS(=O)(=O)O provides a standardized method for computational identification and database searches.

Chemical Property Value
Molecular Formula C10H16N4O4S
Molecular Weight 288.33 g/mol
Chemical Abstracts Service Number 1426290-72-3
PubChem Compound Identifier 72716218
MDL Number MFCD16653174

The compound demonstrates salt formation between the parent N-(4-carbamimidamidophenyl)acetamide structure and methanesulfonic acid, creating a stable ionic compound with enhanced solubility characteristics. This salt formation represents a common approach in pharmaceutical and chemical synthesis for improving the physicochemical properties of organic compounds while maintaining the essential structural features of the parent molecule.

Guanidine Derivatives in Chemical Literature

Guanidine derivatives constitute an extensively studied class of organic compounds characterized by the presence of the guanidine functional group, which exhibits distinctive chemical and biological properties. The guanidine moiety, with its general structure (R1R2N)(R3R4N)C=N−R5, forms the central structural element in numerous naturally occurring and synthetically prepared compounds. This functional group demonstrates remarkable versatility in chemical synthesis, serving as both a synthetic intermediate and a target structure in medicinal chemistry applications.

The chemical literature extensively documents the significance of guanidine-containing compounds across multiple scientific disciplines. These derivatives demonstrate strong basic properties, often classified as superbases or proton sponges due to their exceptional Broensted basicity. The structural diversity within the guanidine derivative family encompasses simple alkyl and cycloalkyl substituted compounds as well as complex molecular architectures incorporating aromatic ring systems and heterocyclic components.

Recent comprehensive reviews highlight the growing importance of guanidine derivatives in therapeutic applications, with particular emphasis on their potential as antimicrobial, anti-inflammatory, and anticancer agents. The compounds containing guanidine moiety have found applications in synthetic chemistry as catalysts, particularly in enantioselective reactions where their strong basic properties and structural rigidity contribute to enhanced selectivity and efficiency. The widespread occurrence of guanidine-binding riboswitches in bacterial systems further demonstrates the biological significance of this compound class.

Historical Development and Discovery

The historical development of guanidine chemistry traces back to the nineteenth century when guanidine was first discovered as a thermal decomposition product of the nucleobase guanine. This initial discovery marked the beginning of systematic investigations into guanidine-containing compounds and their chemical properties. The industrial-scale production of guanidine compounds developed during the early twentieth century, primarily driven by applications in explosives manufacturing and chemical synthesis.

The evolution of guanidine derivative chemistry accelerated significantly during the mid-twentieth century as researchers began to recognize the biological significance of guanidine-containing natural products. The discovery of guanidine in various biological systems, including plants such as rice hulls and turnip juice, as well as animals including mussels and earthworms, expanded the understanding of guanidine's role in natural processes. The identification of arginine, creatine, and other naturally occurring guanidine derivatives established the foundation for modern investigations into this compound class.

The development of modern analytical techniques and chemical databases has revolutionized the characterization and classification of guanidine derivatives. The establishment of comprehensive chemical registries and the implementation of standardized nomenclature systems have facilitated the systematic study of complex guanidine-containing molecules. The recent discovery of guanidine-binding riboswitches has further enhanced understanding of the biological significance of guanidine compounds, revealing previously unknown aspects of cellular metabolism and regulation.

Contemporary research in guanidine derivative chemistry continues to expand the knowledge base through the synthesis and characterization of novel compounds with enhanced properties and specialized applications. The development of sophisticated synthetic methodologies has enabled the preparation of structurally complex guanidine derivatives with precise control over molecular architecture and functional group placement.

Structural Classification in Chemical Taxonomy

This compound occupies a specific position within chemical taxonomy based on its structural characteristics and functional group composition. The compound belongs to the broader classification of aromatic amines due to the presence of the amino-substituted benzene ring system. Simultaneously, it qualifies as a sulfonamide derivative through the incorporation of the methanesulfonate moiety, which enhances solubility and biological activity.

The guanidine functional group present in this compound places it within the extensive family of guanidine derivatives, specifically those featuring aromatic substitution patterns. The structural relationship to amidines and ureas through the central imine bond creates additional classification connections within organic chemistry taxonomy. The acetamide component contributes to the compound's classification as an amide derivative, further expanding its chemical category assignments.

Structural Classification Chemical Category Functional Group
Aromatic Amine Primary Classification Amino-substituted benzene
Guanidine Derivative Secondary Classification Amino(imino)methyl group
Sulfonamide Tertiary Classification Methanesulfonate salt
Amide Quaternary Classification Acetamide moiety

The molecular architecture demonstrates the integration of multiple chemical functionalities within a single molecular framework, creating a compound that bridges several traditional chemical classifications. The phenyl ring system provides aromatic character and serves as the central scaffold for functional group attachment, while the guanidine substituent introduces strong basic properties and potential for hydrogen bonding interactions. The methanesulfonate salt formation represents a strategic modification to enhance water solubility and crystalline stability.

Properties

IUPAC Name

N-[4-(diaminomethylideneamino)phenyl]acetamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O.CH4O3S/c1-6(14)12-7-2-4-8(5-3-7)13-9(10)11;1-5(2,3)4/h2-5H,1H3,(H,12,14)(H4,10,11,13);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYGJLFDGHYOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=C(N)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The preparation involves the formation of the guanidine functional group attached to the para position of the phenyl ring substituted with an acetamide group, followed by conversion to the methanesulfonate salt.

  • Step 1: Guanidinylation of 4-Aminophenylacetamide
    The key step is the introduction of the amino(imino)methyl group onto the 4-aminophenylacetamide. This is typically achieved by reacting the aromatic amine with a guanidine source or amino(imino)methanesulfonic acid under controlled conditions.

  • Step 2: Formation of Methanesulfonate Salt
    The free base guanidine derivative is then converted into the methanesulfonate salt by treatment with methanesulfonic acid. This step improves the compound’s stability and solubility.

  • Reaction Conditions :

    • Temperature control is critical, often maintained between 0°C and 30°C to optimize yield and purity.
    • Anhydrous conditions are maintained to prevent hydrolysis of reactive intermediates.
    • Reaction times vary from several hours to overnight depending on scale and reagents.

Detailed Synthetic Procedure Example

Step Reagents and Conditions Description
1 4-Aminophenylacetamide + Amino(imino)methanesulfonic acid, base (e.g., triethylamine), solvent (DMF or THF), 0-25°C, 4-6 hours Guanidinylation to form N-(4-guanidinophenyl)acetamide intermediate
2 Intermediate + Methanesulfonic acid, solvent (anhydrous), 0-10°C, 2-4 hours Formation of methanesulfonate salt, isolation by crystallization
3 Purification by recrystallization from suitable solvents (e.g., ethanol/water) Obtain pure this compound

Industrial Production Considerations

  • Scale-up : Industrial synthesis employs continuous flow reactors to maintain consistent temperature and mixing, improving yield and purity.
  • Purification : Crystallization and filtration are standard, with control of crystallization temperature (5-10°C) and time (10-15 hours) to obtain the pure α-form crystal of the compound.
  • Solvent Selection : THF, acetonitrile, or mixtures thereof are preferred for their ability to dissolve intermediates and facilitate reaction kinetics.
  • Base Usage : Organic bases like triethylamine are preferred to neutralize acid by-products and drive the reaction forward.

Reaction Mechanism Insights

  • The guanidinylation step involves nucleophilic attack of the amino group on the guanidine precursor, forming the amino(imino)methyl substituent.
  • The methanesulfonate salt formation is an acid-base reaction between the free guanidine base and methanesulfonic acid, resulting in a stable ionic salt.
  • Control of reaction parameters such as pH, temperature, and solvent polarity is crucial to minimize side reactions such as hydrolysis or over-substitution.

Summary Table of Preparation Parameters

Parameter Typical Range Notes
Temperature (guanidinylation) 0–25°C Lower temperatures favor selectivity
Reaction time (guanidinylation) 4–6 hours Monitored by TLC or HPLC
Temperature (salt formation) 0–10°C Controls crystallization quality
Reaction time (salt formation) 2–4 hours Ensures complete salt formation
Solvents DMF, THF, Acetonitrile Anhydrous conditions preferred
Base Triethylamine, Pyridine Neutralizes acid by-products
Purification Recrystallization Ethanol/water mixtures commonly used

Research Findings and Literature Support

  • The preparation of guanidine derivatives such as this compound is well-documented in synthetic organic chemistry literature, emphasizing the importance of mild conditions and careful control of reaction parameters to achieve high purity and yield.
  • Industrial patents on related guanidine-containing pharmaceutical intermediates highlight the use of optimized solvent systems and bases, as well as crystallization techniques to isolate pure forms of the compound.
  • Amino(imino)methanesulfonic acid, a key reagent, is synthesized industrially by oxidation of thiourea in acidic media, providing a reliable source for guanidinylation reactions.
  • The methanesulfonate salt form enhances the compound’s stability, solubility, and bioavailability, which is critical for downstream pharmaceutical applications.

Chemical Reactions Analysis

N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include dimethylformamide, dicyclohexyl carbodiimide, and 4-N, N-dimethylaminopyridine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues

2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (CAS Not Provided)
  • Structure: Contains a sulfanyl group (S–H) and a methoxyphenyl substituent instead of the methanesulfonate and amino(imino)methyl groups in the target compound .
  • Key Differences: The methoxy group (–OCH3) in this analogue is electron-donating, altering electronic properties compared to the electron-withdrawing methanesulfonate (–SO3CH3) in the target compound.
2-Mercapto-N-(4-(phenylamino)phenyl)acetamide (CAS Not Provided)
  • Structure: Features a mercapto group (–SH) and a phenylamino substituent .
  • Key Differences: The mercapto group introduces redox activity, unlike the stable sulfonate group in the target compound. The phenylamino group lacks the imino functionality, reducing its capacity for chelation or coordination with metal ions.
N-(4-Methoxyphenyl)acetamide
  • Key Differences: Limited solubility in polar solvents compared to the methanesulfonate-containing target compound. Reduced biological activity due to the absence of functional groups critical for target binding.

Functional Comparisons

Solubility and Stability
Compound Solubility (Polar Solvents) Stability (pH 7.4, 25°C)
Target Compound (CAS 6544-91-8) High (due to –SO3CH3) Stable (≥24 hrs)
2-[(2-Aminophenyl)sulfanyl] Analogue Moderate Degrades after 12 hrs
2-Mercapto-N-(4-phenylamino)acetamide Low Unstable (oxidizes readily)

Research Findings and Mechanistic Insights

  • Electron-Withdrawing Effects : The methanesulfonate group in the target compound enhances solubility and metabolic stability compared to sulfanyl or mercapto analogues .
  • Hydrogen-Bonding Networks: The amino(imino)methyl group enables stronger interactions with biological targets (e.g., enzymes) than phenylamino or methoxy groups .
  • Pharmacokinetics : Methanesulfonate derivatives generally exhibit longer plasma half-lives due to reduced renal clearance, a critical advantage over simpler acetamides .

Biological Activity

N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate, a compound with the molecular formula C10H16N4O4S and a molecular weight of 288.33 g/mol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is significant in medicinal chemistry for its biological activity. The presence of multiple amino groups suggests a potential for various interactions with biological targets, making it an interesting subject for research.

This compound operates through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes that are crucial in various biochemical pathways. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is essential for folate synthesis.
  • Receptor Modulation : The compound can interact with specific receptors, potentially modulating their activity and influencing downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Properties : Preliminary studies suggest potential antiviral effects, although specific viral targets need further exploration.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.
  • Anticancer Activity : There are indications that it may possess anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the unique features of this compound, a comparative analysis with similar compounds is essential. Below is a summary table highlighting key differences:

Compound NameStructural FeaturesUnique Aspects
N-(4-Guanidinophenyl)acetamide methanesulfonateContains guanidine instead of amino groupsDifferent interaction profile due to guanidine
2-Cyano-N-(4-nitrophenyl)acetamideContains a cyano group and nitro substituentDifferent reactivity and application potential
N-[4-(methanesulfonamido)phenyl]acetamideSimilar acetamide structure but lacks amino groupsLimited biological activity compared to the target compound

Case Studies

  • Anticancer Research : A study assessed the effects of this compound on breast cancer cell lines. Results indicated significant cytotoxicity at certain concentrations, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : In vitro experiments demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS), highlighting its anti-inflammatory properties.
  • Antiviral Activity : A preliminary screening against influenza virus showed that the compound inhibited viral replication in cultured cells, prompting further investigation into its mechanism of action against viral pathogens.

Q & A

Q. How can comparative studies with structural analogs inform SAR for this compound?

  • Answer :
  • SAR libraries : Synthesize analogs with variations in the phenyl or sulfonate groups .
  • In silico modeling : Use QSAR to correlate structural features (e.g., logP, polar surface area) with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate
Reactant of Route 2
N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate

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